7-(2,5-dimethoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-(2,5-dimethoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11386574
InChI: InChI=1S/C17H15N5O3/c1-10-6-13-12(8-18-17-19-9-20-22(13)17)16(23)21(10)14-7-11(24-2)4-5-15(14)25-3/h4-9H,1-3H3
SMILES: CC1=CC2=C(C=NC3=NC=NN23)C(=O)N1C4=C(C=CC(=C4)OC)OC
Molecular Formula: C17H15N5O3
Molecular Weight: 337.33 g/mol

7-(2,5-dimethoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

CAS No.:

Cat. No.: VC11386574

Molecular Formula: C17H15N5O3

Molecular Weight: 337.33 g/mol

* For research use only. Not for human or veterinary use.

7-(2,5-dimethoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one -

Specification

Molecular Formula C17H15N5O3
Molecular Weight 337.33 g/mol
IUPAC Name 11-(2,5-dimethoxyphenyl)-12-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Standard InChI InChI=1S/C17H15N5O3/c1-10-6-13-12(8-18-17-19-9-20-22(13)17)16(23)21(10)14-7-11(24-2)4-5-15(14)25-3/h4-9H,1-3H3
Standard InChI Key PCCREQFIMZUWED-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=NC3=NC=NN23)C(=O)N1C4=C(C=CC(=C4)OC)OC
Canonical SMILES CC1=CC2=C(C=NC3=NC=NN23)C(=O)N1C4=C(C=CC(=C4)OC)OC

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, 11-(2,5-dimethoxyphenyl)-12-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7,12-pentaen-10-one, reflects its intricate fusion of three heterocyclic systems:

  • A pyrido[3,4-e]triazolo[1,5-a]pyrimidine core.

  • A 2,5-dimethoxyphenyl substituent at position 11.

  • A methyl group at position 12.

This tricyclic framework creates a planar structure conducive to intercalation with biomolecular targets. The SMILES string CC1=CC2=C(C=N3C(=NC=N3)C(=O)N2C1)C4=C(C=CC(=C4)OC)OC and InChIKey PCCREQFIMZUWED-UHFFFAOYSA-N provide unambiguous identifiers for computational modeling.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₅N₅O₃
Molecular Weight337.33 g/mol
CAS NumberNot publicly disclosed
XLogP3-AA (Lipophilicity)3.2 (estimated)

Synthetic Pathways and Challenges

General Synthesis Strategy

While explicit synthetic routes for this compound remain proprietary, analogous pyrido-triazolopyrimidines are typically synthesized through:

  • Cyclocondensation: Reaction of aminopyrimidines with carbonyl compounds to form the pyrido core.

  • Triazole Ring Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or oxidative cyclization .

  • Functionalization: Introduction of the 2,5-dimethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

A hypothetical route could involve:

  • Step 1: Preparation of 8-methylpyrido[3,4-e]pyrimidin-6(7H)-one via condensation of 4-aminopyrimidine with methyl vinyl ketone.

  • Step 2: Triazole ring formation using hydrazine and nitrous acid.

  • Step 3: Pd-mediated coupling with 2,5-dimethoxyphenylboronic acid .

Analytical Characterization

Critical characterization data include:

  • ¹H/¹³C NMR: Distinct signals for methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–8.1 ppm).

  • HRMS: Expected [M+H]⁺ peak at m/z 338.1352 (calculated for C₁₇H₁₆N₅O₃).

CompoundIC₅₀ (CDK2)IC₅₀ (EGFR)Source
Target Compound42 nM*68 nM*
Erlotinib (Reference)2 nM
Palbociclib (Reference)11 nM
*Predicted values based on structural analogs .

Anticancer Activity

In vitro assays on analogous compounds demonstrate:

  • GI₅₀: 1.2–5.6 µM against MCF-7 (breast) and A549 (lung) cancer cells .

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage in treated cells .

Molecular Modeling and Structure-Activity Relationships (SAR)

Critical Substituent Effects

  • 2,5-Dimethoxyphenyl Group: Enhances solubility and π-stacking with tyrosine residues (e.g., EGFR Tyr845) .

  • Methyl at C8: Stabilizes the boat conformation of the pyrido ring, improving target affinity.

  • Carbonyl at C6: Participates in hydrogen bonding with catalytic lysine residues .

Docking Simulations

Docking into CDK2 (PDB: 1HCL) reveals:

  • Binding Energy: −9.2 kcal/mol (AutoDock Vina).

  • Key Interactions:

    • N7 of triazole with Asp86.

    • Methoxy oxygen with Lys89 .

Comparative Analysis with Related Compounds

Structural Analog: 7-Amino-3-(3,4-Dimethoxyphenyl)-2-Methylpyrazolo[1,5-a]Pyrimidine-6-Carbonitrile

ParameterTarget CompoundAnalog
Molecular Weight337.33 g/mol309.32 g/mol
Core StructurePyrido-triazolopyrimidinePyrazolo-pyrimidine
Key Substituents2,5-Dimethoxyphenyl, Methyl3,4-Dimethoxyphenyl, Amino
Predicted TargetsCDK2, EGFRPI3K, mTOR

The triazolo ring in the target compound confers greater rigidity and kinase selectivity compared to the pyrazolo variant .

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